
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various cyclopropane derivatives and their synthesis, which can provide insights into the compound of interest. Cyclopropane derivatives are known for their strain and unique reactivity due to the three-membered ring structure, which can be exploited in synthetic organic chemistry for the construction of complex molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives can involve various strategies, including annulation reactions and the use of sulfonium salts as synthons. For instance, a base-promoted sequential [4 + 2]- and [1 + 2]-annulation of 2-hydroxychalcones with prop-2-ynylsulfonium salts has been developed to yield methylene cyclopropane-fused dihydroquinolines or chromenes . Similarly, the use of 2-chloro-2-cyclopropylidenacetate in reactions with bidentate nucleophiles under phase transfer catalysis has been shown to construct spirocyclopropane anellated heterocycles .
Molecular Structure Analysis
Cyclopropane derivatives exhibit a high degree of strain due to the small ring size, which significantly influences their molecular structure and reactivity. The presence of substituents on the cyclopropane ring, such as methyl or isopropyl groups, can further affect the molecular conformation and the electronic distribution within the molecule .
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions, leveraging their strained ring system. For example, the reactivity of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with ylids in Wittig olefination has been explored to synthesize cyclopropyl amino acids . Additionally, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene has been studied, revealing the formation of dimethylvinylidene upon photolysis and the possibility of trapping the resulting carbene with cyclohexene .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure and the substituents attached to it. For example, the (1-methyl)cyclopropyl carbamate (MPoc) group has been introduced as a new protecting group for amines, which is resistant to various chemical conditions and can be cleaved under specific conditions . The synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines and their potential as free radical scavengers also highlight the diverse chemical properties of these compounds .
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRPTVSOMPIHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
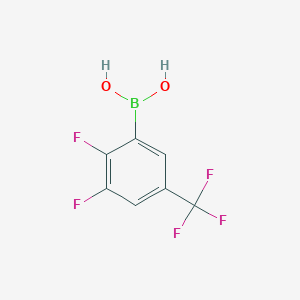
![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
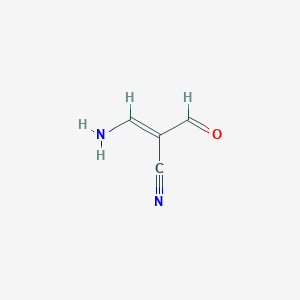
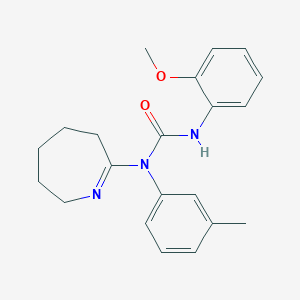
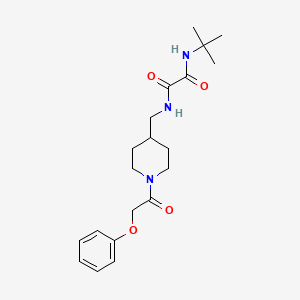
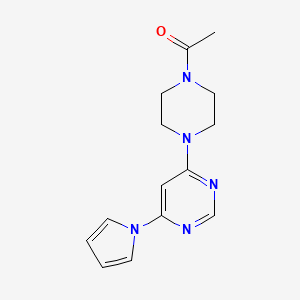

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)